3,5-Bis(bromomethyl)pyridine hydrobromide
Overview
Description
3,5-Bis(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound with the molecular formula C7H8Br3N. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of two bromomethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4). This reaction yields the desired compound with a moderate yield .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and efficient methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which is then esterified, reduced, and brominated to produce this compound with a higher overall yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
3,5-Bis(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(bromomethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, allowing the compound to participate in various substitution and addition reactions. These reactions can modify the structure and function of target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with only one bromomethyl group, making it less reactive in certain reactions.
2,6-Bis(bromomethyl)pyridine: Another similar compound with bromomethyl groups at different positions on the pyridine ring, leading to different reactivity and applications.
Uniqueness
3,5-Bis(bromomethyl)pyridine hydrobromide is unique due to the presence of two bromomethyl groups at the 3 and 5 positions of the pyridine ring. This structural feature enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-bis(bromomethyl)pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJNGIJMYQOLKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CBr)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118754-56-5 | |
Record name | 3,5-bis(bromomethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-bis(bromomethyl)pyridine hydrobromide a suitable monomer for hyperbranched polymer synthesis?
A1: this compound possesses two reactive bromomethyl (-CH2Br) groups. [] These groups can participate in repeated N-alkylation reactions with amine-containing molecules. This bifunctionality allows for the formation of highly branched polymer structures, known as hyperbranched polymers. The research highlights the higher reactivity of this compound compared to its butylene analogue, attributed to the electron-withdrawing effect of the pyridinium groups on the -CH2Br end groups. [] This enhanced reactivity makes it particularly suitable for controlled and efficient hyperbranched polymer synthesis.
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